molecular formula C13H11NO4 B135530 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 147269-07-6

6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B135530
M. Wt: 245.23 g/mol
InChI Key: FQXDUENLSLFAOZ-UHFFFAOYSA-N
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Description

The compound "6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid" is a derivative of dihydropyridine, which is a class of compounds known for their diverse biological activities. Dihydropyridines are often synthesized for their potential pharmacological properties, including acting as calcium channel blockers. The methoxyphenyl group attached to the dihydropyridine ring may influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of dihydropyridine derivatives can be achieved through various methods, including modifications under phase transfer catalysis. For instance, the synthesis of a related compound, 2,6-dimethyl-4-(3-nitrophenyl)-5-methoxycarbonyl-1,4-dihydropyridine-3-carboxylic acid, was optimized to achieve a total yield of 81% using methanol as a solvent at 70°C for 4 hours . This suggests that similar conditions could potentially be applied to synthesize the compound , with adjustments made for the specific substituents present on the dihydropyridine core.

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 4. The presence of a methoxyphenyl group at position 6 is likely to influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with enzymes or receptors. Crystal and molecular structure studies of related compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, have been conducted using single crystal X-ray diffraction data . These studies provide insights into the conformation and stability of the crystal packing, which could be relevant for understanding the behavior of "6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid."

Chemical Reactions Analysis

Dihydropyridine derivatives can participate in various chemical reactions, including conjugated addition reactions of carbanions in the presence of basic catalysts . The methoxyphenyl group may act as an electron-donating substituent, potentially increasing the reactivity of the dihydropyridine ring towards nucleophilic attack. Additionally, the carboxylic acid functionality could be involved in reactions such as esterification or amidation, which are commonly used in the modification of drug molecules to alter their physical and chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives are influenced by their molecular structure. The presence of substituents such as methoxyphenyl and carboxylic acid groups can affect the compound's solubility, melting point, and stability. For example, the introduction of a methoxycarbonylmethylsulfanyl group in methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates has been shown to increase lipophilicity and influence the enzymatic hydrolysis of the compound . These properties are crucial for the pharmacokinetics and pharmacodynamics of the compound, as they determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Scientific Research Applications

Chemical Properties and Interactions

Research has explored the physical and chemical characteristics of dihydropyridine derivatives, including 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, by measuring densities, viscosities, and ultrasonic velocities in different solvents. These studies provide insights into solute-solvent and solute-solute interactions, which are crucial for understanding the compound's behavior in various chemical processes and potential pharmaceutical formulations (Baluja & Talaviya, 2016).

Synthesis and Characterization

Efforts have been made to synthesize and characterize novel compounds and derivatives, including the use of X-ray powder diffraction for structural analysis. These endeavors are essential for developing new pharmaceuticals and materials with improved efficacy and stability (Wang et al., 2017). Additionally, innovative synthesis techniques are being developed to create heterocyclic systems and derivatives that offer potential therapeutic benefits (Deady & Devine, 2006).

Biomedical Applications

Research into the biomedical applications of dihydropyridine derivatives has shown promise in treating conditions like bronchial pneumonia in children. These studies explore the mechanisms through which these compounds exert their effects, including their interactions with biological molecules and potential for reducing inflammation (Ding & Zhong, 2022). Moreover, the antimicrobial properties of related compounds have been evaluated, suggesting their utility in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Safety And Hazards

Safety and hazards would depend on the specific compound. For example, 4-methoxyphenol may form combustible dust concentrations in air and is harmful if swallowed .

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of this compound. For instance, similar compounds have been studied for their antioxidant activity .

properties

IUPAC Name

6-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-18-9-4-2-8(3-5-9)11-7-6-10(13(16)17)12(15)14-11/h2-7H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXDUENLSLFAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377647
Record name 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820720
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

CAS RN

147269-07-6
Record name 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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